hCAII-IN-9 Demonstrates a 6.9-Fold Selectivity for hCA IX Over hCA II, Unlike the Non-Selective Standard Acetazolamide
hCAII-IN-9 preferentially inhibits the tumor-associated transmembrane isoform hCA IX over the cytosolic hCA II [1]. The internal selectivity ratio calculated from its IC50 values is 6.9 for hCA IX. In contrast, the standard clinical inhibitor acetazolamide (AAZ) displays a near-identical inhibitory profile for both isoforms, resulting in a selectivity ratio of approximately 1.1 [1]. This confirms that hCAII-IN-9 is a functionally biased tool compared to the non-selective benchmark.
| Evidence Dimension | Selectivity Ratio (hCA II IC50 / hCA IX IC50) |
|---|---|
| Target Compound Data | 6.9 (derived from 1.18 μM / 0.17 μM) |
| Comparator Or Baseline | Acetazolamide: 1.1 (derived from 1.19 μM / 1.08 μM) |
| Quantified Difference | hCAII-IN-9 is 6.3-fold more selective for hCA IX over hCA II compared to acetazolamide |
| Conditions | Stopped-flow CO2 hydrase assay against recombinant human CA isoforms |
Why This Matters
This selectivity ratio is critical for researchers developing anti-cancer agents where hCA II inhibition in erythrocytes and eyes causes dose-limiting side effects, making hCAII-IN-9 superior to AAZ for in vivo target validation.
- [1] Hussain Z, Mahmood A, Shah Q, Imran A, Mughal EU, Khan W, Baig A, Iqbal J, Mumtaz A. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega. 2022 Dec 6;7(50):47251-47264. View Source
